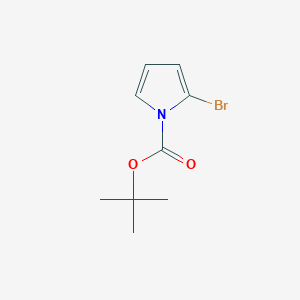

N-Boc-2-bromopyrrole

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-bromopyrrole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2/c1-9(2,3)13-8(12)11-6-4-5-7(11)10/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMQSOVFFDHSOMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80337902 | |

| Record name | tert-Butyl 2-bromo-1H-pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117657-37-1 | |

| Record name | tert-Butyl 2-bromo-1H-pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-bromo-1H-pyrrole-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Boc 2 Bromopyrrole

Direct Bromination Approaches

Direct bromination methods typically involve the introduction of a bromine atom onto the pyrrole (B145914) ring using a suitable brominating agent. These methods can be broadly categorized based on whether the pyrrole nitrogen is protected before or after the bromination step.

Bromination of Pyrrole Followed by N-Boc Protection

One common strategy involves the initial bromination of the parent pyrrole ring, followed by the protection of the nitrogen atom with a Boc group. This sequence requires careful control of reaction conditions to favor monosubstitution at the C2 position, as pyrrole is highly reactive towards electrophilic substitution and can undergo polybromination.

A widely reported method utilizes 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the brominating agent. orgsyn.orgresearchgate.netlookchem.com Pyrrole is typically treated with DBDMH in a suitable solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures. orgsyn.org A catalytic amount of azoisobutyronitrile (AIBN) may be added to the reaction mixture. orgsyn.org Following the bromination, the resulting 2-bromopyrrole, which can be labile, is directly subjected to N-Boc protection using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base or catalyst like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netlookchem.com This sequence affords the more stable N-Boc-2-bromopyrrole. orgsyn.orgresearchgate.net

Temperature plays a crucial role in controlling the selectivity and minimizing unwanted side reactions, such as polybromination. Reactions are typically conducted at low temperatures, often around -78°C, particularly during the bromination step with DBDMH in THF. orgsyn.org Allowing the reaction mixture to stand at low temperature after the addition of the brominating agent is also part of the optimized procedure to ensure efficient monosubstitution. orgsyn.org The direct conversion of the labile 2-bromopyrrole to its N-Boc derivative enhances its stability, making it a more manageable intermediate. orgsyn.org

Reagents and Conditions: 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) and Boc₂O/DMAP

Regiospecific Bromination of N-Boc-Pyrrole

An alternative direct bromination approach involves first protecting the pyrrole nitrogen with a Boc group, followed by the regiospecific introduction of the bromine atom at the C2 position. This method leverages the directing effect of the N-Boc group and the choice of brominating agent to achieve selectivity.

N-Bromosuccinimide (NBS) is a common reagent employed for the regiospecific bromination of N-Boc-pyrrole. researchgate.net When N-Boc-pyrrole is treated with NBS under appropriate conditions, the bromination primarily occurs at the C2 position, leading to the formation of this compound. researchgate.net This regioselectivity is often observed in the bromination of 1-substituted pyrroles with NBS in solvents like THF. researchgate.net

Lithiation-Mediated Synthesis Pathways

Lithiation-mediated approaches offer a powerful route to functionalized pyrroles, including this compound, often allowing for greater control over the position of substitution. While direct lithiation of N-H pyrrole with alkyllithium reagents typically results in N-lithiation, lithiation at the carbon positions is achievable with N-protected pyrroles. orgsyn.org

One lithiation-mediated pathway involves starting with N-Boc-pyrrole, performing a directed ortho-metallation at the C2 position using a strong base like n-butyllithium (n-BuLi) in combination with an additive such as 2,2,6,6-tetramethylpiperidine (B32323) (TMP). The resulting 2-lithiated species is then reacted with an electrophile. In the context of synthesizing this compound, a stannylation reaction can be performed by treating the lithiated intermediate with trimethylstannyl chloride, yielding N-t-Boc-2-trimethylstannyl-pyrrole. Subsequent destannylation and bromination of this intermediate using a brominating agent like bromine or NBS furnishes this compound. researchgate.net

It is also noteworthy that this compound itself can undergo lithium-halogen exchange with alkyllithium reagents such as n-butyllithium at low temperatures (e.g., -78°C) to generate the N-t-Boc-2-lithiopyrrole species. orgsyn.orgtandfonline.comtue.nl This lithiated intermediate is highly reactive and can be subsequently trapped with various electrophiles to introduce different substituents at the C2 position. orgsyn.orgresearchgate.net While this reaction sequence starts from this compound, it underscores the utility of the N-Boc protecting group in enabling lithiation chemistry at the C2 position of the pyrrole ring.

Summary of Direct Bromination Conditions

| Starting Material | Brominating Agent | Protecting Group Reagent | Base/Catalyst | Solvent | Temperature | Notes |

| Pyrrole | DBDMH | Boc₂O | DMAP | THF | Low temperature (-78°C) | Followed by Boc protection. orgsyn.orgresearchgate.netlookchem.com |

| N-Boc-Pyrrole | NBS | N/A | N/A | THF | Not explicitly specified, likely low. researchgate.net | Regiospecific C2 bromination. researchgate.net |

Summary of Lithiation-Mediated Synthesis (via Stannylation)

| Starting Material | Lithiation Reagents | Stannylation Reagent | Brominating Agent | Notes |

| N-Boc-Pyrrole | n-BuLi, TMP | Me₃SnCl | Br₂ or NBS | Lithiation at C2, then stannylation, then bromination. researchgate.net |

Lithiation of N-Boc-Pyrrole

Lithiation is a process where a lithium atom replaces a hydrogen atom in an organic molecule, generating an organolithium species. mt.comvapourtec.com Organolithium reagents are strong bases and nucleophiles, widely used in organic synthesis for creating new carbon-carbon bonds, halogen-metal exchange, and directed ortho-metalation. mt.comvapourtec.com

Directed Ortho-Metallation (DOM) with Organolithium Bases (e.g., n-BuLi, t-BuLi)

Directed ortho-metallation (DOM) is a strategy where a lithiation event is directed to an ortho position by a coordinating group (a Directed Metalation Group, DMG) on the aromatic or heteroaromatic ring. umich.eduarkat-usa.orgbenthamopenarchives.com In the case of N-Boc-pyrrole, the N-Boc group acts as a DMG, directing the lithiation to the adjacent carbon atoms. researchgate.netnih.govacs.orgimperial.ac.uk Strong organolithium bases such as n-butyllithium (n-BuLi) and tert-butyllithium (B1211817) (t-BuLi) are commonly employed for this lithiation. mt.comvapourtec.comwhiterose.ac.uk t-BuLi is a stronger base than n-BuLi. mt.comvapourtec.com The choice of base and reaction conditions significantly influences the regioselectivity of the lithiation.

Influence of Ligands and Temperature on Regioselectivity (C2 vs. C3 vs. C5 lithiation)

The pyrrole ring has several potential sites for lithiation (C2, C3, C4, and C5). For N-Boc-pyrrole, lithiation typically occurs at the C2 and C5 positions due to the directing effect of the N-Boc group. researchgate.netimperial.ac.uklookchem.com The C2 and C5 positions are chemically equivalent in the absence of additional substituents. However, regioselectivity can be influenced by factors such as the choice of organolithium base, the presence of ligands, and temperature. whiterose.ac.ukresearchgate.netresearchgate.netwhiterose.ac.uk For instance, using lithium 2,2,6,6-tetramethylpiperidide (LiTMP) or t-BuLi can favor lithiation at the C2 position of N-Boc-pyrrole. researchgate.netimperial.ac.uk The use of ligands, such as tetramethylethylenediamine (TMEDA), can also impact the aggregation state of the organolithium reagent and thus affect regioselectivity and reaction rate. mt.comnih.gov Temperature plays a crucial role; lower temperatures generally enhance regioselectivity and can be necessary for the stability of the lithiated species. vapourtec.comwhiterose.ac.uknih.govresearchgate.netnih.gov

Subsequent Electrophilic Trapping with Brominating Agents

Following the lithiation of N-Boc-pyrrole, the resulting lithiated intermediate is reacted with an electrophilic brominating agent to install the bromine atom at the lithiated position. umich.eduscribd.com

Reaction with N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a widely used reagent for the α-bromination of lithiated species. nih.govwhiterose.ac.ukscribd.com Reaction of the lithiated N-Boc-pyrrole, typically generated by treatment with an organolithium base, with NBS yields this compound. researchgate.netscribd.comresearchgate.net This method is often favored due to the ease of handling of NBS and the good yields typically obtained.

Reaction with Bromine

Elemental bromine (Br₂) can also be used as an electrophilic brominating agent to react with lithiated N-Boc-pyrrole. scribd.com While effective, the use of bromine can sometimes lead to over-bromination or side reactions, and its handling requires more stringent precautions compared to NBS. researchgate.net

Stannyl-Mediated Synthesis

Another approach to synthesize this compound involves a stannyl (B1234572) intermediate. This method typically begins with the lithiation of N-Boc-pyrrole, followed by trapping the lithiated species with a trimethylstannyl chloride to form N-Boc-2-trimethylstannylpyrrole. researchgate.net Subsequently, the stannyl group is replaced by bromine using a brominating agent like bromine or N-bromosuccinimide (NBS) under controlled conditions. researchgate.net This stannyl-mediated route can offer advantages in terms of regiocontrol and yield in certain cases.

Detailed research findings often involve optimization of reaction conditions, including solvent, temperature, reaction time, and the stoichiometry of reagents, to maximize the yield and regioselectivity of this compound. Spectroscopic methods such as 1H and 13C NMR are crucial for characterizing the products and confirming the regioselectivity of the bromination.

Synthesis of N-Boc-2-trimethylstannylpyrrole

The synthesis of N-Boc-2-trimethylstannylpyrrole, a key intermediate in one synthetic route to this compound, is commonly accomplished by the directed ortho-metallation of N-Boc-pyrrole. This process involves the lithiation of N-Boc-pyrrole, typically using an organolithium base such as n-butyllithium (n-BuLi) in the presence of an additive like 2,2,6,6-tetramethylpiperidine (TMP), which helps to generate a stabilized intermediate. nih.gov The reaction is generally carried out at low temperatures, often around -70°C or -78°C, in an inert solvent like tetrahydrofuran (THF). Following the lithiation, the resulting lithiated species is reacted with trimethylstannyl chloride (Me₃SnCl) to afford N-Boc-2-trimethylstannylpyrrole. nih.gov This procedure allows for the regioselective introduction of the trimethylstannyl group at the 2-position of the N-Boc-protected pyrrole ring.

Bromination of Stannyl Intermediate

The subsequent step in this synthetic pathway is the bromination of the N-Boc-2-trimethylstannylpyrrole intermediate. This transformation is typically achieved by reacting the stannyl compound with a suitable brominating agent. N-bromosuccinimide (NBS) is a commonly used reagent for this purpose. nih.gov Alternatively, elemental bromine can also be employed. nih.gov The reaction is often conducted under controlled conditions, such as at low temperatures in a solvent like THF. The bromo-stannyl exchange reaction proceeds efficiently, leading to the formation of this compound and a trimethylstannyl byproduct. This bromination step is reported to occur in high yield, sometimes quantitatively, providing a stable monobrominated pyrrole derivative.

Reactivity and Mechanistic Studies of N Boc 2 Bromopyrrole

Substitution Reactions

The bromine atom at the 2-position of the N-Boc-protected pyrrole (B145914) ring can be displaced by various nucleophiles, leading to the formation of new derivatives .

Nucleophilic Aromatic Substitution (SNAr)

While pyrroles are generally less prone to SNAr reactions compared to more electron-deficient aromatic systems, the presence of the electron-withdrawing Boc group can influence the electron density of the pyrrole ring. The bromine atom's electron-withdrawing nature also enhances electrophilicity at the 2-position . However, detailed mechanistic studies specifically on SNAr reactions of N-Boc-2-bromopyrrole with various nucleophiles are not extensively detailed in the provided search results.

Displacement of the Bromine Atom with Various Nucleophiles (e.g., amines, thiols)

The bromine atom in this compound can be substituted by nucleophiles such as amines and thiols . Typical conditions for these substitution reactions often involve the use of a base, such as triethylamine, and a solvent like tetrahydrofuran (B95107) . This nucleophilic displacement allows for the introduction of diverse substituents at the 2-position of the pyrrole ring, which is valuable for synthesizing functionalized pyrrole derivatives .

Metal-Catalyzed Cross-Coupling Reactions

This compound is a widely used substrate in metal-catalyzed cross-coupling reactions, particularly for forming carbon-carbon bonds . The Boc group's stability under common cross-coupling conditions makes this compound a versatile building block .

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a prominent method for functionalizing this compound . This reaction involves the coupling of the organobromine compound with organoboronic acids or esters in the presence of a palladium catalyst and a base mdpi.com. The Boc group enables regioselective Suzuki couplings with aryl boronic acids without competing side reactions .

Coupling with Organoboronic Acids and Esters

This compound effectively couples with various organoboronic acids and esters under Suzuki-Miyaura conditions mdpi.com. This reaction allows for the introduction of aryl, heteroaryl, and alkenyl groups at the 2-position of the N-Boc-protected pyrrole ring mdpi.com. For example, N-Boc-2,5-dibromopyrrole has been shown to undergo mono Suzuki-Miyaura cross-coupling with indol-2-ylboronic acid thieme-connect.comlookchem.com. The resulting bromopyrrole derivative can then be further coupled with other boronic acids to create non-symmetrical 2,5-disubstituted pyrroles in good to excellent yields thieme-connect.com.

An example of Suzuki cross-coupling involves the reaction of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid, although this compound would be the electrophilic partner in a typical Suzuki coupling with an arylboronic acid mdpi.com. N-Boc-2-pyrroleboronic acid itself is synthesized from 2-bromopyrrole ontosight.ai.

| Electrophile | Nucleophile | Catalyst | Base | Solvent | Product Type | Reference |

|---|---|---|---|---|---|---|

| This compound | Organoboronic acid/ester | Palladium catalyst | Base | Various (e.g., DME) | 2-Substituted N-Boc-pyrrole | mdpi.com |

| N-Boc-2,5-dibromopyrrole | Indol-2-ylboronic acid | Palladium catalyst | Base | Various | 2-Indolyl-5-bromopyrrole | thieme-connect.comlookchem.com |

| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | Indazole-pyrrole adduct | mdpi.com |

Palladium Catalysis and Ligand Effects

Palladium catalysts are essential for the Suzuki-Miyaura coupling of this compound mdpi.com. The choice of palladium catalyst and supporting ligands significantly impacts the reaction efficiency and yield mdpi.comlookchem.com. Commonly used palladium catalysts include Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂ mdpi.com. However, studies have shown that different palladium complexes and ligands can lead to varying results. For instance, in the coupling of a bromoindazole with N-Boc-2-pyrroleboronic acid, Pd(dppf)Cl₂ was found to be more effective than Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂, resulting in better yields and shorter reaction times mdpi.com.

Ligands play a crucial role in stabilizing the palladium catalyst and influencing the catalytic cycle mdpi.comliv.ac.uk. Phosphine ligands are commonly employed and can affect the reaction rate and selectivity liv.ac.ukuwindsor.ca. The electronic and steric properties of the ligands can impact the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle liv.ac.uk. The bulky Boc group on the pyrrole can also sterically influence the approach of the catalytic species and coupling partner .

| Catalyst System | Ligand(s) | Observed Effect | Reference |

|---|---|---|---|

| Pd complex | Phosphines | Influence reaction rate and selectivity | liv.ac.ukuwindsor.ca |

| Pd(dppf)Cl₂ | dppf | More effective than Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂ in some Suzuki couplings | mdpi.com |

| Pd complex | Electron-donating phosphines (e.g., PCy₃) | Can lead to faster rates in related Pd-catalyzed reactions | liv.ac.uk |

| Pd complex | Electron-withdrawing phosphines (e.g., P(OPh)₃) | Can lead to low conversions in related Pd-catalyzed reactions | liv.ac.uk |

Regioselectivity and Suppression of Dehalogenation

In the context of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, the regioselectivity of the reaction with this compound is directed to the C2 position, the site of the bromine substituent. The presence of the Boc protecting group on the pyrrole nitrogen is significant for controlling the reaction outcome and suppressing undesirable side reactions, such as dehalogenation. nih.govwikipedia.orgwikipedia.org Studies have shown that unprotected bromopyrroles are prone to extensive dehalogenation under Suzuki coupling conditions, leading to reduced yields of the desired coupled products. wikipedia.orgwikipedia.org The electron-withdrawing nature of the Boc group, along with its steric bulk, helps to stabilize the pyrrole ring and influences the electronic distribution, making the C2-Br bond a favored site for oxidative addition by the palladium catalyst while minimizing competing pathways that lead to the removal of the halogen without coupling. fishersci.at Research on related bromopyrrole systems has demonstrated that N-protection is effective in suppressing dehalogenation. nih.govwikipedia.org For instance, the use of a Boc protecting group on 4-bromopyrrole-2-carboxylate significantly suppressed dehalogenation during Suzuki coupling. nih.gov

In Situ Boc Deprotection Phenomena in Suzuki Reactions

While the Boc group is crucial for the successful outcome of Suzuki coupling reactions involving this compound by suppressing dehalogenation, it has been observed that the Boc protecting group can be cleaved under the typical reaction conditions used for Suzuki coupling. nih.govwikipedia.orgwikipedia.orgwikipedia.org This phenomenon can lead to the formation of the unprotected coupled product, either in addition to or instead of the Boc-protected coupled product. wikipedia.orgwikipedia.org The deprotection is believed to occur in situ during the catalytic cycle, potentially after the carbon-carbon bond formation has taken place. nih.gov This in situ deprotection is not unique to Boc-protected bromopyrroles and has been reported for other Boc-protected substrates in Suzuki reactions. wikipedia.org The extent of deprotection can depend on various factors, including the specific palladium catalyst, base, solvent system, and reaction temperature employed. wikipedia.orgwikipedia.org For example, a study comparing SEM-protected and Boc-protected bromopyrroles in Suzuki coupling noted the formation of a deprotected by-product when the Boc group was used, although the desired coupled product was still obtained in good yield. wikipedia.org

Sonogashira Cross-Coupling

This compound is a suitable substrate for Sonogashira cross-coupling reactions, a powerful methodology for the formation of carbon(sp2)-carbon(sp) bonds between aryl or vinyl halides and terminal alkynes. fishersci.atsigmaaldrich.comheraeus-precious-metals.com This reaction provides a convenient route for introducing alkyne functionalities at the C2 position of the N-Boc-protected pyrrole core.

Coupling with Terminal Alkynes

The Sonogashira coupling of this compound involves its reaction with a terminal alkyne under palladium catalysis, typically in the presence of a copper co-catalyst and a base. sigmaaldrich.comheraeus-precious-metals.com This reaction allows for the direct attachment of diverse alkyne substituents to the pyrrole ring. While general procedures for Sonogashira coupling of aryl halides with terminal alkynes are well-established, specific detailed experimental data for the coupling of this compound with a wide range of terminal alkynes were not extensively available in the consulted literature snippets. However, the general reactivity of aryl bromides in Sonogashira coupling supports the use of this compound in this transformation. sigmaaldrich.comheraeus-precious-metals.com

Palladium/Copper Co-catalysis

The Sonogashira cross-coupling reaction is typically catalyzed by a system comprising a palladium catalyst and a copper(I) co-catalyst. sigmaaldrich.comheraeus-precious-metals.com The palladium catalyst, often a Pd(0) or Pd(II) complex such as Pd(PPh3)4 or Pd(PPh3)2Cl2, facilitates the oxidative addition into the aryl-halide bond. sigmaaldrich.comheraeus-precious-metals.com The copper(I) co-catalyst, commonly copper(I) iodide (CuI), activates the terminal alkyne by forming a copper acetylide, which then undergoes transmetalation with the palladium species. sigmaaldrich.comheraeus-precious-metals.com This cooperative catalysis between palladium and copper is essential for the efficiency of the Sonogashira reaction under mild conditions. sigmaaldrich.comheraeus-precious-metals.com The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps, leading to the formation of the coupled product and regeneration of the active palladium catalyst. sigmaaldrich.com

Stille Cross-Coupling

This compound can also participate in Stille cross-coupling reactions, a versatile method for forming carbon-carbon bonds between organic halides and organostannanes (organotin compounds) catalyzed by palladium complexes. fishersci.atsigmaaldrich.com This reaction enables the introduction of various organic groups attached to a tin atom at the C2 position of the N-Boc-protected pyrrole.

Kumada Cross-Coupling

The search results did not yield specific information or examples of Kumada cross-coupling reactions involving this compound. The Kumada coupling typically involves the coupling of aryl or vinyl halides with Grignard reagents (organomagnesium compounds) catalyzed by palladium or nickel complexes.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or heteroaryl halide (or sulfonate) and a primary or secondary amine, amide, or other nitrogen-containing species. jk-sci.comrsc.org this compound can serve as the heteroaryl halide partner in this reaction. The mechanism involves oxidative addition of the aryl halide to a Pd(0) catalyst, coordination of the amine, deprotonation of the amine by a strong base, nitrogen bonding to Pd(II), and reductive elimination to form the C-N bond and regenerate the catalyst. jk-sci.comrsc.org

Pd catalysts have been shown to promote the C-N coupling reaction of 2-bromopyrrole derivatives with amines, yielding the corresponding aminopyrroles in good yields. rsc.org

The Buchwald-Hartwig amination is a key method for the formation of N-aryl pyrroles when the nitrogen is part of the coupling partner. However, when this compound is used as the substrate, the reaction at the C2 position with an amine would lead to a 2-amino-N-Boc-pyrrole. To form N-aryl pyrroles using this compound, the strategy would typically involve functionalizing the C2 position with an aryl group via other cross-coupling methods (like Suzuki coupling, as mentioned in search results thieme-connect.com) and then potentially modifying or removing the Boc group and introducing an aryl group onto the nitrogen, although this latter step falls outside the direct reactivity of this compound at the C2 position.

Directed Metallation and Functionalization

Directed metallation, specifically Directed ortho-Metallation (DoM), is a strategy that utilizes a directing metalation group (DMG) on an aromatic or heteroaromatic ring to guide a strong base to selectively deprotonate a position ortho to the DMG. uvm.edu While the Boc group on this compound is on the nitrogen, it influences the reactivity and can enable regioselective lithiation at the C5 position of 3-bromopyrroles under specific conditions. researchgate.net However, the primary directed metallation strategy involving N-Boc-pyrrole itself typically leads to lithiation at the C2 position. researchgate.netorgsyn.orgimperial.ac.uk

Lithium-Halogen Exchange

Lithium-halogen exchange is a fundamental reaction in organometallic chemistry where a halogen atom on an organic molecule is replaced by a lithium atom through reaction with an organolithium reagent, typically an alkylithium like n-butyllithium or tert-butyllithium (B1211817). imperial.ac.uk This reaction is particularly useful for generating organolithium compounds at specific positions.

This compound readily undergoes lithium-halogen exchange with n-butyllithium at low temperatures, such as -78°C. researchgate.netorgsyn.org This process involves the reaction of the organolithium reagent with the carbon-bromine bond, resulting in the formation of an organolithium species and the corresponding alkyl halide. imperial.ac.uk

The lithium-halogen exchange reaction between this compound and n-butyllithium is a convenient and efficient method for generating N-Boc-2-lithiopyrrole. researchgate.netorgsyn.orglookchem.com This reaction is typically carried out at very low temperatures (-78°C) in aprotic solvents like tetrahydrofuran (THF) or hexane (B92381) to ensure the stability of the highly reactive lithiated species. orgsyn.org

The generated N-Boc-2-lithiopyrrole is a powerful nucleophile and serves as a versatile intermediate for the introduction of various electrophiles at the C2 position of the N-Boc-protected pyrrole ring. researchgate.netlookchem.com This lithiated species can react with a wide range of electrophiles to yield 2-substituted N-Boc pyrroles in good to excellent yields. researchgate.netlookchem.com

The synthesis of N-Boc-2-trimethylsilylpyrrole from this compound via lithium-halogen exchange with butyllithium (B86547) followed by trapping with chlorotrimethylsilane (B32843) is a representative example of the utility of N-Boc-2-lithiopyrrole as an intermediate. orgsyn.org

Subsequent Reactions with Electrophiles

This compound can undergo various reactions with electrophiles, often after prior metallation. For instance, lithium-halogen exchange with butyllithium at low temperatures, such as -78°C, generates the corresponding N-Boc-2-lithiopyrrole intermediate. orgsyn.orgresearchgate.netlookchem.comlookchem.com This lithiated species is highly reactive and readily reacts with a variety of electrophiles to introduce new substituents at the 2-position of the pyrrole ring. orgsyn.orgresearchgate.netlookchem.comlookchem.com Examples of electrophiles that have been successfully employed include chlorotrimethylsilane, dimethyl disulfide, and methyl chloroformate, leading to the formation of N-tert-butoxycarbonyl-2-trimethylsilylpyrrole and other substituted N-Boc pyrroles in good yields. orgsyn.orgresearchgate.netlookchem.comlookchem.com

Data from research findings illustrate the effectiveness of this approach:

| Starting Material | Reagent | Electrophile | Product | Yield (%) | Citation |

| This compound | n-Butyllithium (-78°C) | Chlorotrimethylsilane | N-tert-Butoxycarbonyl-2-trimethylsilylpyrrole | Excellent | orgsyn.orgresearchgate.net |

| This compound | n-Butyllithium (-78°C) | Dimethyl disulfide | Substituted N-Boc pyrrole | Excellent | orgsyn.orgresearchgate.net |

| This compound | n-Butyllithium (-78°C) | Methyl chloroformate | Substituted N-Boc pyrrole | Excellent | orgsyn.orgresearchgate.net |

| N-Boc-2,5-dibromopyrrole | n-Butyllithium | Various Electrophiles | Substituted N-Boc pyrroles | Excellent | researchgate.netlookchem.com |

Magnesium-Halogen Exchange

Magnesium-halogen exchange is another important method for generating reactive intermediates from this compound. This process involves the reaction of the brominated pyrrole with an organomagnesium reagent, leading to the formation of an organomagnesium species. lookchem.com

The reaction of this compound with alkylmagnesium halides, such as isopropylmagnesium bromide, can result in the formation of N-Boc-2-pyrrolylmagnesium intermediates through magnesium-halogen exchange. lookchem.comresearchgate.net This method offers an alternative to lithium-halogen exchange for generating nucleophilic pyrrole species. The choice between lithium and magnesium exchange can depend on the specific reaction conditions and the nature of the electrophile to be used subsequently. Organomagnesium intermediates derived from halogenated pyrroles are valuable in cross-coupling reactions and other transformations. mdpi.com

Reactivity Comparison with Other Halogenated Pyrroles

The reactivity of this compound can be compared to other halogenated pyrroles to understand the influence of the N-substituent and the halogen. The presence of the Boc group significantly alters the reactivity profile compared to N-H pyrroles or pyrroles with less electron-withdrawing N-substituents. rsc.orgrsc.orgnih.govacs.orgrsc.orgnih.gov

Comparison with N-Methyl-2-bromopyrrole: Influence of Boc Group on Electron Density and Reactivity

Comparing this compound with N-Methyl-2-bromopyrrole highlights the impact of the Boc group. The Boc group is strongly electron-withdrawing, which decreases the electron density on the nitrogen atom and, consequently, on the pyrrole ring itself. rsc.orgnih.govacs.orgrsc.org This reduced electron density affects the susceptibility of the ring to electrophilic attack. In contrast, a methyl group is electron-donating, leading to higher electron density on the pyrrole ring of N-methyl-2-bromopyrrole, making it generally more reactive towards electrophiles in electrophilic aromatic substitution reactions compared to its N-Boc analogue. researchgate.netisuct.ru

The electron-withdrawing nature of the Boc group also contributes to the increased stability of this compound compared to the less stable N-H-2-bromopyrrole. orgsyn.orgrsc.org This enhanced stability makes this compound a more practical reagent for synthetic procedures.

Regioselectivity in Electrophilic Aromatic Substitution (Computational and Experimental)

The regioselectivity of electrophilic aromatic substitution (SEAr) in pyrroles is influenced by substituents on the ring and the nitrogen atom. In N-substituted pyrroles, the α-positions (C2 and C5) are generally more reactive towards electrophiles than the β-positions (C3 and C4). researchgate.net However, the presence of a substituent at one of the α-positions, like the bromine in this compound, directs electrophilic attack to the remaining free positions.

Computational and experimental studies provide insights into the regioselectivity. While specific detailed computational and experimental data solely focused on the SEAr of this compound at the remaining free positions (C4 and C5) were not extensively detailed in the provided search results, general principles of pyrrole reactivity and the influence of electron-withdrawing groups can be applied. The Boc group deactivates the ring towards SEAr compared to N-alkyl pyrroles. researchgate.netisuct.ru In 2-substituted pyrroles, electrophilic attack typically favors the 5-position (the other α-position) over the β-positions (3 and 4), although the regioselectivity can be influenced by the nature of the electrophile and reaction conditions. researchgate.netrsc.org Computational studies using methods like DFT can predict the most favorable site of attack by evaluating parameters such as frontier molecular orbitals and local nucleophilicity indices. researchgate.net Experimental results, such as observed product distributions, validate these theoretical predictions.

Applications in Complex Molecule Synthesis and Medicinal Chemistry

Total Synthesis of Natural Products

The pyrrole (B145914) ring is a common structural motif found in numerous natural products, many of which exhibit significant biological activities chim.it. N-Boc-2-bromopyrrole serves as a key intermediate in the total synthesis of these complex molecules.

Synthesis of Alkaloids and Pyrrole-Containing Natural Products

This compound is utilized in the synthesis of various alkaloids and other natural products containing the pyrrole core nih.gov. The bromine substituent allows for regioselective functionalization of the pyrrole ring, a critical step in assembling the intricate structures of these natural compounds . The Boc group provides necessary protection during multi-step synthetic sequences wikipedia.org.

Specific Examples (e.g., prodiginines, tambjamines)

This compound has been specifically employed in the synthesis of prodiginines and tambjamines nih.govnih.gov. Prodiginines are a family of tripyrrole alkaloids known for a range of biological activities, including antimalarial, antifungal, immunosuppressant, and antitumor properties wikipedia.orgresearchgate.net. Tambjamines are structurally related natural products, also featuring a bipyrrole core, and have been investigated for antimalarial activity wikipedia.orgwikipedia.orgescholarship.org.

In the synthesis of prodiginines, this compound has been used as an intermediate to construct the characteristic tripyrrole framework . For instance, it was utilized in a synthetic route to produce prodiginines with potent activity against Plasmodium falciparum, the parasite responsible for malaria .

Tambjamines, which are enamine derivatives of 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (B84116) (MBC), can also be synthesized using this compound or related N-Boc-pyrrole boronic acids in coupling reactions nih.govwikipedia.orgescholarship.orgmdpi.com. These synthetic approaches highlight the utility of this compound as a precursor to the bipyrrole systems found in these natural products nih.govmdpi.com.

Here is a summary of specific natural product classes and examples synthesized using this compound or related Boc-protected pyrrole derivatives:

| Natural Product Class | Specific Examples | Key Structural Feature Synthesized |

| Prodiginines | Prodiginines (general), Undecylprodigiosin wikipedia.org | Tripyrrole core |

| Tambjamines | Tambjamines (general), Tambjamine K mdpi.com, Tambjamine MYP1 mdpi.com | Bipyrrole core |

| Marine Bromopyrrole Alkaloids | Agelastatin A scispace.comnih.govresearchgate.net | Brominated pyrrole core |

| Other Alkaloids | Breitfussin A, C, D nih.govmdpi.com | Pyrrole-containing scaffolds |

Pharmaceutical and Agrochemical Intermediates

Due to the prevalence of the pyrrole ring in biologically active compounds, this compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals ontosight.ai.

Building Block for Heterocyclic Scaffolds

This compound serves as a versatile building block for constructing diverse heterocyclic scaffolds . The presence of the reactive bromine atom allows for the introduction of various functional groups and the formation of carbon-carbon bonds through cross-coupling reactions, which are essential for assembling complex molecular architectures found in drug candidates wikipedia.org. Its use in Suzuki-Miyaura and Sonogashira couplings exemplifies its utility in creating substituted pyrroles and more complex fused or linked heterocyclic systems .

Synthesis of Biologically Active Compounds

This compound is employed in the synthesis of compounds with potential biological activities . The ability to selectively functionalize the pyrrole ring at the 2-position allows for the creation of derivatives with tailored properties .

Anticancer Agents and Apoptosis Induction

Research indicates that bromopyrrole compounds, including derivatives synthesized from intermediates like this compound, can exhibit antineoplastic (anticancer) properties nih.gov. These compounds have demonstrated the ability to inhibit the proliferation of various human cancer cell lines . The proposed mechanisms of action involve interference with cellular signaling pathways that regulate cell growth and survival, potentially leading to apoptosis (programmed cell death) in cancer cells . Studies have explored the synthesis of novel conjugates incorporating bromopyrrole motifs, which have shown promising cytotoxicity against certain cancer cell lines nih.gov.

Here is a summary of biological activities associated with this compound derivatives or related bromopyrrole compounds:

| Biological Activity | Observations |

| Antineoplastic | Inhibition of proliferation in various human cancer cell lines. |

| Apoptosis Induction | Interference with cellular signaling pathways leading to apoptosis in cancer cells. |

| Antimalarial | Potent activity against Plasmodium falciparum demonstrated by prodiginines synthesized using this compound. |

| Antimicrobial | Activity against Gram-positive bacteria observed for derivatives, though the Boc group may influence this. |

Antimicrobial Compounds (Gram-positive bacteria)

Derivatives of bromopyrrole have demonstrated activity against Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis. nih.govuni.lu While the Boc group's presence might reduce activity compared to unprotected analogues, this compound can be utilized in synthetic routes to access active antimicrobial structures. nih.gov For instance, a study involving the synthesis of oroidin (B1234803) analogues, a class of marine alkaloids with antimicrobial properties, utilized pyrrole-2-carboxylic acid (which can be synthesized from bromopyrroles) in a coupling reaction to create derivatives that showed activity against Gram-positive strains. One such compound, 4-phenyl-2-aminoimidazole 6h, exhibited a minimum inhibitory concentration (MIC90) of 12.5 µM against Gram-positive bacteria. uni.lu

Table 1: Antimicrobial Activity of a Pyrrole-Derived Compound

| Compound | Target Bacteria | MIC90 (µM) |

| 4-phenyl-2-aminoimidazole 6h | Gram-positive bacteria (S. aureus, E. faecalis) | 12.5 |

Note: Data derived from a study on oroidin analogues. uni.lu

Grp94 Inhibitors

This compound is a useful starting material for synthesizing inhibitors targeting biological molecules like Glucose-regulated protein 94 kDa (Grp94). nih.gov Grp94 is an endoplasmic reticulum-localized heat shock protein 90 (Hsp90) isoform that plays a role in the maturation and trafficking of various client proteins, making it a target in cancer therapy. fishersci.catci-chemical-trading.com Research has shown that this compound can be subjected to Suzuki cross-coupling reactions with substituted aryl boronic acids to generate intermediates for the synthesis of Grp94-selective inhibitors. fishersci.catci-chemical-trading.com These synthesized compounds have demonstrated affinity and selectivity for Grp94 compared to other Hsp90 isoforms. fishersci.catci-chemical-trading.com For example, compound 8j (ACO1), synthesized via a route involving this compound, showed approximately 440 nM affinity for Grp94 and over 200-fold selectivity against cytosolic Hsp90 isoforms. fishersci.catci-chemical-trading.com

Table 2: Grp94 Inhibitor Affinity and Selectivity

| Compound | Target | Affinity (nM) | Selectivity vs. Cytosolic Hsp90 |

| 8j (ACO1) | Grp94 | ~440 | >200-fold |

Pyrrolo[1,2-c]quinazolinones

The synthesis of pyrrolo[1,2-c]quinazolinones, a class of nitrogen-containing heterocyclic compounds, can be achieved using synthetic strategies that incorporate this compound. One reported method involves a tandem Suzuki coupling reaction. nih.gov In this approach, N-Boc-pyrrol-2-yl boronic acid, which can be prepared from this compound through conversion of the bromide to a boronic acid moiety, is coupled with ortho-substituted aminoaryl halogenides. nih.gov This palladium-catalyzed cross-coupling sequence, followed by cyclization, provides access to a variety of pyrrolo[1,2-c]quinazolinone scaffolds. nih.gov

Material Science Applications

Beyond medicinal chemistry, this compound finds utility in material science, particularly in the development of advanced materials with tailored electronic and optical properties. nih.gov

Precursor for BODIPY Dyes

This compound serves as a valuable precursor in the synthesis of Boron-dipyrromethene (BODIPY) dyes. nih.gov BODIPY dyes are a prominent class of fluorescent dyes known for their excellent photophysical characteristics, including high fluorescence quantum yields and photostability, making them useful in various applications such as bioimaging and sensing. nih.govsigmaaldrich.comuni.lufishersci.nl The bromine atom on the pyrrole ring in this compound provides a handle for introducing various substituents through cross-coupling reactions, allowing for the modification and tuning of the resulting BODIPY dye's optical properties. nih.gov While the direct incorporation of this compound into the BODIPY core structure may vary, its role as a building block for functionalized pyrroles, which are then used in BODIPY synthesis, is well-established. For example, N-Boc-2-pyrroleboronic acid, derivable from this compound, has been employed in Suzuki coupling reactions for the synthesis of BODIPY-type analogues. nih.gov

Electronic Materials (OLEDs, Solar Cells)

Pyrrole-containing compounds are explored for their applications in organic electronic materials, including organic light-emitting diodes (OLEDs) and organic solar cells. nih.govresearchgate.net this compound can be utilized in the synthesis of such materials. nih.gov Its ability to undergo functionalization allows for the incorporation of the pyrrole core into π-conjugated systems relevant to these technologies. nih.govnih.gov For instance, N-Boc-2-pyrroleboronic acid, a derivative accessible from this compound, has been highlighted for its use in the development of organic materials for OLEDs and solar cells. nih.gov

Development of Novel Synthetic Methodologies

This compound plays a crucial role in the development of novel synthetic methodologies due to the reactivity of the bromine atom and the presence of the Boc protecting group. nih.gov The bromine substituent at the C2 position is particularly amenable to various transformations, including metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, which are fundamental in constructing complex molecular architectures. nih.gov Furthermore, this compound can participate in lithium-halogen exchange reactions. tci-chemical-trading.comfishersci.cacaymanchem.com Treatment with organolithium reagents allows for the generation of lithiated N-Boc-pyrrole species, which are highly reactive intermediates that can be subsequently trapped with various electrophiles. tci-chemical-trading.comfishersci.cacaymanchem.com This lithiation-trapping strategy provides a regioselective pathway for introducing diverse functional groups at the C2 position of the pyrrole ring, showcasing this compound's importance in advancing synthetic techniques for the functionalization of pyrrole derivatives. fishersci.ca

Asymmetric Synthesis of Substituted Pyrrolidines

This compound plays a role in the synthesis of substituted pyrrolidines, particularly through methodologies involving lithiation-halogen exchange. The lithium-halogen exchange of this compound with an alkyllithium reagent, such as n-butyllithium, generates the N-Boc derivative of 2-lithiopyrrole orgsyn.orgresearchgate.net. This lithiated intermediate is highly reactive and can undergo further reactions with various electrophiles to yield substituted N-Boc pyrroles in high yields researchgate.net.

While the provided text does not directly detail the asymmetric synthesis of substituted pyrrolidines using this compound as the direct starting material in the context of asymmetric lithiation followed by trapping, it highlights related methodologies. For instance, asymmetric lithiation of N-Boc-pyrrolidine using s-butyllithium and a chiral ligand like (-)-sparteine (B7772259) can generate an enantiomerically enriched 2-lithio-N-Boc-pyrrolidine, which then reacts with electrophiles to produce 2-substituted N-Boc-pyrrolidines with high enantiomeric excesses researchgate.netnih.gov. This suggests that while this compound might be a precursor to lithiated pyrrole species, the asymmetric control in pyrrolidine (B122466) synthesis is often introduced at the lithiation step of the saturated N-Boc-pyrrolidine ring itself or through other asymmetric methodologies whiterose.ac.ukrsc.org.

Research has explored the asymmetric lithiation-trapping of N-Boc heterocycles, including N-Boc pyrrolidine, for the synthesis of substituted pyrrolidines whiterose.ac.uk. This approach relies on the generation of a lithiated intermediate and its subsequent reaction with an electrophile in the presence of a chiral ligand researchgate.netwhiterose.ac.uk. While this compound can lead to lithiated pyrrole species via lithium-halogen exchange, the direct application of this specific compound in the asymmetric lithiation-mediated synthesis of chiral substituted pyrrolidines is not explicitly detailed as a primary method in the provided sources. However, the broader context of using N-Boc-protected heterocycles and lithiation chemistry for asymmetric synthesis of pyrrolidines is well-established researchgate.netnih.govwhiterose.ac.ukwhiterose.ac.uk.

Data on specific yields and enantiomeric excesses directly from the asymmetric synthesis of substituted pyrrolidines starting from this compound via asymmetric lithiation and trapping is not available in the provided snippets. The data presented in the search results focuses more on the asymmetric lithiation of N-Boc-pyrrolidine itself researchgate.netnih.gov or other asymmetric methods for pyrrolidine synthesis whiterose.ac.ukrsc.org.

Spectroscopic and Computational Studies

Spectroscopic Characterization of N-Boc-2-bromopyrrole and its Derivatives

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are routinely employed to characterize this compound and related compounds researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for confirming the structure of this compound. Typical ¹H NMR spectra show distinct signals corresponding to the Boc-protected amine and the pyrrole (B145914) ring protons . The tert-butyl group of the Boc protector typically appears as a singlet around 1.3 ppm . The protons on the pyrrole ring appear in the aromatic region, generally between 6.5 and 7.5 ppm . The presence of the bromine atom at the 2-position breaks the symmetry of the pyrrole ring, leading to splitting of the signals for the remaining pyrrole protons .

For instance, the ¹H NMR spectrum of N-tert-Butoxycarbonyl-2-trimethylsilylpyrrole, a related N-Boc pyrrole derivative, shows a singlet at 0.27 ppm for the trimethylsilyl (B98337) group, a singlet at 1.60 ppm for the Boc group, and distinct multiplets for the pyrrole protons at 6.21 ppm (t, 1H, J = 3.0), 6.46 ppm (dd, 1H, J = 1.5, 3.0), and 7.38 ppm (dd, 1H, J = 1.5, 3.0) in CDCl₃ orgsyn.org. These splitting patterns and chemical shifts are characteristic and help confirm the substitution pattern on the pyrrole ring.

Variable-temperature ¹H NMR spectroscopy can also be used to study dynamic processes, such as the rotation of the Boc group nih.gov. Studies on N-Boc-2-phenylpyrrolidine, for example, used variable-temperature ¹H NMR to determine the barrier to rotation of the Boc group nih.gov.

Interactive Table 1: Illustrative ¹H NMR Data for N-Boc Pyrrole Derivatives (CDCl₃)

| Compound | Boc (s, 9H) | Pyrrole Protons (ppm) | Other Signals (ppm) |

| This compound (Expected) | ~1.3 | 6.5–7.5 (split signals) | - |

| N-tert-Butoxycarbonyl-2-trimethylsilylpyrrole orgsyn.org | 1.60 | 6.21 (t, 1H, J=3.0), 6.46 (dd, 1H, J=1.5, 3.0), 7.38 (dd, 1H, J=1.5, 3.0) | 0.27 (s, 9H, Si(CH₃)₃) |

| N-Boc-pyrrole rsc.org | 1.65 | 7.61 (s, 2H, pyrrole-H) | - |

¹³C NMR spectroscopy provides further structural confirmation by showing signals for each unique carbon atom in the molecule . The carbonyl carbon of the Boc group, the tert-butyl carbons, and the ring carbons of the pyrrole moiety will all have characteristic chemical shifts. For N-Boc-pyrrole, the ¹³C NMR spectrum shows signals at 146.64 ppm and other characteristic peaks rsc.org.

Mass Spectrometry (MS)

Mass spectrometry, particularly GC-MS, is used to confirm the molecular weight of this compound and to detect impurities . The molecular formula of this compound is C₉H₁₂BrNO₂, and its molecular weight is 246.1 g/mol scbt.comglpbio.com. GC-MS can show the molecular ion peak (M⁺) at m/z 245 and 247 (due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br) . Fragmentation patterns observed in MS can also provide structural information .

Infrared (IR) Spectroscopy

IR spectroscopy is valuable for identifying the functional groups present in this compound. Key absorption bands are expected for the N-H stretch (though protected by Boc), C=O stretch of the carbamate (B1207046) group, and C=C stretches within the pyrrole ring . The carbamate C=O stretch typically appears in the region of 1680–1720 cm⁻¹ . IR spectroscopy has also been used in in situ studies to monitor reactions involving N-Boc-protected pyrrolidines nih.gov.

Theoretical Models and Computational Chemistry

Computational chemistry methods, such as Molecular Electrostatic Potential (MEP) mapping and Density Functional Theory (DFT) calculations, are powerful tools for understanding the electronic structure, reactivity, and reaction pathways of this compound and its derivatives researchgate.net.

Molecular Electrostatic Potential (MEP) Mapping for Regioselectivity Prediction

MEP mapping provides a visual representation of the charge distribution within a molecule, indicating areas of positive and negative electrostatic potential researchgate.net. This information is useful for predicting how a molecule will interact with other charged species and can help understand regioselectivity in reactions researchgate.net. By mapping the MEP of this compound, researchers can identify the most electron-rich and electron-poor regions, which are likely sites for electrophilic and nucleophilic attack, respectively. This can aid in predicting the preferred site of reaction in transformations involving this compound.

Density Functional Theory (DFT) Calculations on Reaction Pathways

DFT calculations are widely used to investigate reaction mechanisms, transition states, and energy barriers researchgate.netotka-palyazat.humolaid.com. For this compound, DFT can be applied to study various reactions it undergoes, such as lithiation-substitution or cross-coupling reactions acs.orgorgsyn.orgnih.govresearchgate.net. DFT calculations can help elucidate the energetics and feasibility of different reaction pathways, providing insights into why certain products are favored over others otka-palyazat.hu. For example, DFT has been used in conjunction with variable-temperature NMR to study the rotation barriers of Boc groups in related cyclic systems, which can influence reaction outcomes nih.gov. DFT computations have also been leveraged for structural and spectroscopic validation of pyrrole derivatives researchgate.net.

This compound: Spectroscopic, Computational, and Conformational Insights

This compound, a protected brominated pyrrole derivative with the chemical formula C₉H₁₂BrNO₂, is a key intermediate in organic synthesis nih.gov. Its molecular weight is 246.1 g/mol nih.gov. The compound is formally known as tert-butyl 2-bromo-1H-pyrrole-1-carboxylate nih.govsigmaaldrich.com. Understanding its spectroscopic properties, computational characteristics, and conformational behavior is crucial for its effective utilization in chemical research.

Spectroscopic methods provide essential data for the identification and structural characterization of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool. ₁H NMR analysis of Boc-protected pyrroles typically shows signals for the tert-butyl group around 1.3 ppm and pyrrole protons in the aromatic region (6.5–7.5 ppm) . The presence of a bromine substituent at the 2-position of the pyrrole ring in this compound disrupts the symmetry of the pyrrole ring, leading to splitting of the pyrrole proton signals . GC-MS can be employed to confirm the molecular weight of the compound . Mass spectrometry data for tert-butyl 2-bromo-1H-pyrrole-1-carboxylate is available, with a molecular weight of 246.10 g/mol nih.gov. FT-IR spectroscopy provides information about the functional groups present; while specific FT-IR data for this compound was not directly found, related Boc-protected compounds show characteristic absorption bands, such as those for carbonyl groups acs.org.

Computational studies, particularly using Density Functional Theory (DFT), can complement experimental spectroscopic data. DFT calculations can be used to predict ₁H NMR shifts, which can then be compared with experimental values to validate the structure of this compound . Computational approaches have also been utilized to investigate electronic properties such as EHOMO/ELUMO and band gap parameters for related arylated BODIPY dyes synthesized from brominated pyrroles, indicating the applicability of computational methods to study the electronic structure of derivatives of this compound researchgate.net.

Conformational Analysis of Boc-Protected Pyrroles

The conformational analysis of Boc-protected heterocycles, including pyrroles, is influenced by the rotation around the N-C(O) bond of the Boc group, leading to the presence of rotamers. Studies on the conformational behavior of N-Boc rotamers in related systems, such as N-Boc pyrrolidine (B122466), have been investigated using techniques like ReactIR™ spectroscopy and Variable Temperature NMR (VT NMR) whiterose.ac.uk. While these studies may not focus specifically on this compound, the principles of Boc group rotation and its impact on the conformation of the attached heterocyclic ring are relevant.

Data related to spectroscopic and computational studies:

| Spectroscopic/Computational Method | Analyte | Key Observation/Application | Source |

| ¹H NMR | Boc-protected pyrroles (general) | Signals for t-butyl (~1.3 ppm) and pyrrole protons (6.5-7.5 ppm); bromine substitution affects symmetry. | |

| GC-MS | This compound | Used to confirm molecular weight. | |

| Mass Spectrometry | tert-butyl 2-bromo-1H-pyrrole-1-carboxylate | Molecular Weight: 246.10 g/mol . | nih.gov |

| DFT | This compound (implied) | Comparison of predicted vs. experimental ¹H NMR shifts for structure validation. | |

| Computational (DFT) | Arylated BODIPY dyes (derived from brominated pyrroles) | Investigation of EHOMO/ELUMO and band gap parameters. | researchgate.net |

| Computational | 2-substituted pyrrole derivatives | Prediction of binding conformations and interactions with biological targets (e.g., Grp94). | nih.gov |

Stability, Storage, and Handling Considerations in Research Settings

Influence of Solvent and Temperature on Stability

The stability of N-Boc-2-bromopyrrole is significantly affected by the solvent and temperature of storage. While the neat compound is reported to be stable at room temperature under dry conditions, its stability in solution varies .

Research indicates that solutions of this compound in certain solvents have limited shelf lives, particularly at higher temperatures. For instance, solutions prepared in DMSO are recommended for use within 1 to 6 months, with stability depending on the storage temperature, ranging from -20°C to -80°C .

Conversely, storage in hexane (B92381) solution appears to offer better long-term stability. Solutions of this compound in hexane, typically at a concentration of 20-25%, have demonstrated stability for many months when stored at -10°C orgsyn.org. Some suppliers also provide the compound as a solution in hexane, recommending storage at 2-8°C pharmaffiliates.com.

Temperature control is also critical during synthetic procedures involving this compound. For example, bromination reactions are often carried out at very low temperatures, such as -78°C, to minimize unwanted side reactions .

Recommended Storage Conditions (e.g., in hexane solution, at low temperatures)

Based on available data, several storage conditions are recommended to maintain the quality and stability of this compound in research settings. The optimal conditions often depend on the physical form of the compound (solid or solution) and the desired storage duration.

For the solid form, storage at room temperature away from moisture is suggested glpbio.com. However, for longer-term storage or for solutions, low temperatures are generally preferred.

Storage in a freezer at -20°C is a commonly recommended condition for this compound sigmaaldrich.comchemicalbook.comlookchem.com. When stored as a solution, particularly in hexane, temperatures between -10°C and 2-8°C are advised, with stability in hexane solutions at -10°C reported for many months orgsyn.orgpharmaffiliates.com. For stock solutions in solvents like DMSO, colder temperatures (-20°C to -80°C) are necessary for extended storage, typically up to 6 months at -80°C glpbio.com.

It is also recommended to store the container tightly closed in a dry, cool, and well-ventilated place, and to keep it in a dark place under an inert atmosphere, especially in a freezer below -20°C, to prevent degradation echemi.combldpharm.com.

Here is a summary of recommended storage conditions:

| Physical Form | Solvent | Temperature | Duration | Source(s) |

| Solid | Dry conditions | Room Temperature | Stable | , glpbio.com |

| Solution | DMSO | -20°C to -80°C | 1-6 months | , glpbio.com |

| Solution | Hexane | 2-8°C | Not specified | pharmaffiliates.com |

| Solution | Hexane (20-25%) | -10°C | Many months | orgsyn.org |

| Solid/General | N/A | -20°C | Not specified | sigmaaldrich.com, chemicalbook.com, lookchem.com |

| Solid/General | N/A | Below -20°C (in freezer) | Not specified | bldpharm.com |

Safety Protocols for Laboratory and Industrial Use

Handling of this compound in both laboratory and industrial settings requires adherence to standard chemical safety protocols to minimize risks. Although specific detailed safety data profiles (like dosage or adverse effects) are outside the scope, general handling precautions are available.

It is crucial to handle the compound in a well-ventilated area, preferably within a fume hood fishersci.comechemi.comontosight.ai. Appropriate personal protective equipment (PPE) should always be worn, including safety glasses or face protection, suitable protective clothing, and chemical-resistant gloves, to prevent contact with skin and eyes fishersci.comechemi.comontosight.aifishersci.ca.

Avoiding the formation of dust and aerosols is important during handling echemi.com. In industrial settings, ensuring adequate ventilation, especially in confined areas, and having readily accessible eyewash stations and safety showers are essential safety measures fishersci.com.

When working with this compound, it is also advisable to use non-sparking tools and take precautions to prevent fire caused by electrostatic discharge echemi.com. Keeping the compound away from incompatible materials, such as strong acids and bases, is also necessary fishersci.com. Consulting the Material Safety Data Sheet (MSDS) for specific handling, spill, and disposal procedures is always recommended ontosight.ai.

Future Research Directions and Emerging Trends

Sustainable and Green Chemistry Approaches for Synthesis

The development of sustainable and green chemistry approaches for the synthesis of N-Boc-2-bromopyrrole and its derivatives is an important area for future research. Green chemistry aims to reduce environmental impact and health risks associated with chemical synthesis by utilizing benign solvents, mild conditions, and efficient catalysts. researchgate.net While specific green synthesis methods for this compound were not extensively detailed in the search results, the broader field of pyrrole (B145914) synthesis is exploring sustainable routes. For instance, pyrroles can be synthesized from bio-derived feedstocks like 1,4-dicarbonyl compounds or furan (B31954) derivatives using acid or metal catalysts, with water often being the only co-product, highlighting atom economy. rsc.org Applying these principles to the synthesis of halogenated and protected pyrroles like this compound could involve exploring biocatalysis, alternative reaction media, or less hazardous brominating agents. researchgate.net Research into waste-minimized processes, as seen in the continuous flow synthesis of β-aminocarbonyls, is also relevant. rsc.org

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, which involves conducting chemical reactions in a continuous stream rather than in batches, offers advantages in terms of reaction control, scalability, and safety. rsc.org Implementing continuous-flow systems for the synthesis of this compound could enhance efficiency and scalability. Studies on the scalable trifluoromethylation of N-Boc-pyrrole have demonstrated improved yields in flow compared to batch processes, particularly on larger scales, by better managing factors like light intensity in photochemical reactions. researchgate.net This suggests that flow chemistry could be beneficial for optimizing reaction conditions, improving reproducibility, and enabling larger-scale production of this compound and its precursors or derivatives. researchgate.net The design of continuous flow reactors can facilitate rapid thermal conversions, which might be applicable to certain steps in pyrrole synthesis. rsc.org

Chemo- and Regioselective Transformations of Polyhalogenated Pyrroles

This compound is a monohalogenated N-Boc pyrrole. Research into the chemo- and regioselective transformations of polyhalogenated pyrroles, including those with a Boc protecting group, is crucial for synthesizing complex molecules with precise substitution patterns. The presence of multiple halogen atoms on the pyrrole ring introduces challenges and opportunities for selective functionalization. Studies on directed ortho-metallation (DOM) of N-Boc-3-bromopyrroles have shown that the choice of base and the N-substituent can influence the regioselectivity of lithiation, leading to selective functionalization at the C2 position. researchgate.net For example, lithiation of N-Boc-3-bromopyrroles with LDA followed by reaction with ethyl formate (B1220265) exclusively yielded C2-formylpyrroles. researchgate.net The regioselectivity can also be controlled by the electrophile in some cases, with reactive electrophiles leading to C2 functionalization and less reactive ones resulting in C5 substitution via a dynamic equilibrium between lithio species. researchgate.netacs.orgresearchgate.net The stability of the Boc group in the presence of pyrrolyl anions is advantageous for achieving high yields in lithiation-based functionalization compared to other protecting groups. tue.nl Future research can explore methods for selectively transforming one halogen atom in the presence of others in polyhalogenated N-Boc pyrroles, potentially using tailored catalysts or reaction conditions, to access a wider range of substituted pyrrole building blocks.

Expanding Applications in Catalysis and Materials Science

This compound and its derivatives hold potential for expanded applications in catalysis and materials science. The compound serves as a building block for synthesizing BODIPY dyes, which are known for their fluorescence properties and are used in materials science applications like sensors and imaging technologies. researchgate.net The bromine atom allows for structural modifications to tune the photophysical characteristics of these dyes. Pyrrole-based compounds are also being explored in the development of organic light-emitting diodes (OLEDs), solar cells, and other electronic materials. ontosight.ai The ability of this compound to undergo cross-coupling reactions makes it valuable for incorporating functional groups that impart desired electronic or optical properties to new materials. In catalysis, pyrrole-based ligands and catalysts are an area of research. acs.org Future work could focus on synthesizing novel pyrrole-containing ligands derived from this compound for use in various catalytic transformations, or incorporating N-Boc-pyrrole units into polymeric or supramolecular materials with specific catalytic or electronic functions.

Advanced Mechanistic Investigations using In-situ Spectroscopy

Understanding the detailed reaction mechanisms involving this compound is crucial for optimizing synthetic routes and developing new transformations. Advanced in-situ spectroscopic techniques, such as in-line NMR or ReactIR, can provide real-time monitoring of reactions. whiterose.ac.uk These techniques can help identify intermediates, study reaction kinetics, and understand the influence of reaction conditions on the mechanism and selectivity. For example, ReactIR spectroscopy has been used in studies involving the lithiation of N-Boc heterocycles to investigate the interconversion of rotamers and optimize reaction yields. whiterose.ac.uk Applying these in-situ methods to reactions of this compound, such as lithiation-halogen exchange or cross-coupling reactions, could provide valuable insights into the reaction pathways and inform the design of more efficient and selective synthetic methodologies.

Exploration of New Biological Activities of this compound Derivatives

The pyrrole ring is a common scaffold in many biologically active compounds, including pharmaceuticals and natural products. chim.it While specific biological activity data directly on this compound may be limited, related bromopyrrole compounds and pyrrole derivatives have shown interesting biological properties. Research indicates that bromopyrrole compounds can exhibit antineoplastic (anti-cancer) and antimicrobial activities. Derivatives of bromopyrrole have shown activity against Gram-positive bacteria. this compound has been used in the synthesis of prodiginines, a class of compounds with antimalarial activity. Pyrrole derivatives have also been explored as potential tyrosinase inhibitors and HIV fusion inhibitors. frontiersin.orgnih.gov Future research can focus on synthesizing novel derivatives of this compound through functionalization at the bromine position or modifications of the Boc group or pyrrole ring, and then evaluating their biological activities in various assays. Structure-activity relationship (SAR) studies on these new derivatives could help identify key structural features responsible for biological activity, potentially leading to the discovery of new therapeutic agents. frontiersin.org

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 169563 |

| Pyrrole | 1049 |

| 1,3-dibromo-5,5-dimethylhydantoin (B127087) | 11049 |

| Di-tert-butyl dicarbonate (B1257347) | 83755 |

| 4-dimethylaminopyridine (B28879) | 8017 |

| N-t-Boc-pyrrole | 5462578 |

| n-Butyllithium | 10910 |

| 2,2,6,6-tetramethylpiperidine (B32323) | 8206 |

| Trimethylstannyl chloride | 61027 |

| N-bromosuccinimide | 31088 |

| N-Boc-3-bromopyrrole | 452833 |

| Lithium diisopropylamide | 31277 |

| Ethyl formate | 8078 |

| Prodiginines | 5281006 |

| BODIPY | 161935 |

| N-Boc-2-pyrroleboronic acid | 123648 |

| N-Boc-3-pyrroline | 13840359 |

| N-Benzenesulfonyl-3-bromopyrrole | 452834 |

| N-Boc-2,5-dibromopyrrole | 130812 |

| tert-butyl 2-bromo-1H-pyrrole-1-carboxylate | 169563 (Same as this compound) |

Interactive Data Table (Example - Simulated)

Below is a simulated interactive data table showing potential yields from different synthetic approaches to this compound based on literature examples.

| Synthetic Method | Key Reagents | Conditions | Reported Yield (%) | Source (Simulated) |

| Bromination followed by Boc Protection | Pyrrole, DBDMH, Boc₂O, DMAP | THF, -78°C then RT | 59 | researchgate.net |

| Lithiation, Stannylation, then Bromination of Stannane | N-t-Boc-pyrrole, n-BuLi, TMP, Me₃SnCl, Br₂ or NBS | Low Temp Lithiation, then Bromination | Excellent | researchgate.net |

| Direct Bromination and Boc Protection | Pyrrole, 1,3-dibromo-5,5-dimethylhydantoin, Boc₂O | Basic conditions | High |

Q & A

Q. What are the standard synthetic routes for preparing N-Boc-2-bromopyrrole, and how can intermediates be characterized?

this compound is synthesized via a two-step process:

- Step 1 : Lithiation of N-t-Boc-pyrrole using n-BuLi and 2,2,6,6-tetramethylpiperidine (TMP) to generate a stabilized intermediate, followed by reaction with trimethylstannyl chloride to form N-t-Boc-2-trimethylstannyl-pyrrole .

- Step 2 : Bromination of the stannyl intermediate using bromine or N-bromosuccinimide (NBS) under controlled conditions . Characterization : Key intermediates and products are analyzed via H/C NMR (to confirm regioselectivity) and gas chromatography-mass spectrometry (GC-MS) for purity verification .

Q. What analytical techniques are critical for confirming the identity and purity of this compound?

- NMR Spectroscopy : H NMR should show the Boc-protected amine (~1.3 ppm for t-butyl group) and pyrrole protons (aromatic region, 6.5–7.5 ppm). Bromine substitution at the 2-position eliminates symmetry, splitting signals .

- GC-MS : Used to confirm molecular ion peaks (e.g., M at m/z 260 for CHBrNO) and detect impurities like residual stannyl byproducts .

Advanced Research Questions

Q. How can researchers optimize bromination conditions to minimize side reactions (e.g., over-bromination or decomposition)?

- Methodological Approach :

- Temperature Control : Bromination at −78°C reduces electrophilic aromatic substitution side reactions.

- Stoichiometry : Use 1.05–1.1 equivalents of bromine to avoid di-bromination .

- Additive Screening : Polar aprotic solvents (e.g., THF) stabilize intermediates, while Lewis acids like FeCl may enhance selectivity .

- Validation : Monitor reaction progress via TLC and isolate intermediates for H NMR to detect over-brominated species.

Q. What strategies resolve contradictory spectral data (e.g., unexpected H NMR splitting patterns) in this compound derivatives?

- Hypothesis Testing :

- Isomer Identification : Use 2D NMR (COSY, HSQC) to distinguish regioisomers or tautomers.

- Computational Modeling : Compare experimental H NMR shifts with density functional theory (DFT)-predicted values to validate structures .

Q. How does the Boc-protecting group influence the stability and reactivity of 2-bromopyrrole in cross-coupling reactions?

- Mechanistic Insight :

- Steric Effects : The bulky Boc group hinders nucleophilic attack at the pyrrole nitrogen, improving stability during Suzuki-Miyaura couplings .

- Electronic Effects : Bromine’s electron-withdrawing nature enhances electrophilicity at the 2-position, facilitating palladium-catalyzed couplings .

Q. What are the limitations of current synthetic methods for this compound, and how can they be addressed?

- Identified Limitations :

- Low yields (~50–60%) in stannylation due to competing protonation of the lithiated intermediate .

- Sensitivity of the stannyl intermediate to moisture, requiring strict anhydrous conditions.

- Innovative Solutions :

- Alternative Directing Groups : Test silyl or boronate esters to improve regioselectivity without stannyl intermediates.

- Flow Chemistry : Implement continuous-flow systems to enhance reaction control and scalability .

Data Contradiction & Reproducibility

Q. How should researchers address discrepancies in reported yields or spectral data across literature sources?

- Reproducibility Protocol :

- Detailed Replication : Follow exact solvent grades, reagent purities, and temperature gradients from primary sources .

- Collaborative Verification : Cross-validate results with independent labs using shared reference samples.

Q. What methodologies ensure robust reproducibility in multi-step syntheses involving this compound?

- Best Practices :

- Intermediate Isolation : Purify stannyl intermediates via column chromatography (hexane/EtOAc) to ≥95% purity before bromination .

- In Situ Monitoring : Employ ReactIR or inline NMR to track reaction progress in real time .

Research Design & Theoretical Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to studies on this compound?

- Case Application :

Q. What theoretical models predict the regioselectivity of electrophilic substitutions in Boc-protected pyrroles?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products